REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][NH:8][C:9](=O)[CH3:10])[CH:5]=[CH:4][CH:3]=[CH:2]1.P(Cl)(Cl)(Cl)=O>>[CH3:10][CH:9]1[NH:8][CH2:7][CH2:6][N:1]2[CH:5]=[CH:4][CH:3]=[C:2]12
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)CCNC(C)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
upon stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (1 mm Hg)
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 600 ml of methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with 60 ml of water
|
Type
|
ADDITION
|
Details
|
Sodium borohydride (8 g) is then added over 40 min at 25° C
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C=2N(CCN1)C=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |